1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine
Vue d'ensemble
Description
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. HDACIs, such as MS-275, block the activity of HDACs, resulting in increased histone acetylation and gene expression. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Mécanisme D'action
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine exerts its pharmacological effects by inhibiting the activity of HDACs, resulting in increased histone acetylation and gene expression. The increased expression of certain genes, such as tumor suppressor genes and neurotrophic factors, leads to the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of HDAC activity, increased histone acetylation, increased expression of tumor suppressor genes and neurotrophic factors, induction of apoptosis in cancer cells, neuroprotection, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine in lab experiments is its specificity for HDAC inhibition, which allows for the targeted modulation of gene expression. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development.
One of the limitations of using this compound in lab experiments is its potential off-target effects, which may lead to unintended consequences. This compound may also have variable effects depending on the cell type and disease context, which may complicate its therapeutic application.
Orientations Futures
There are several future directions for the research and development of 1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine. One direction is to further elucidate the molecular mechanisms underlying its pharmacological effects, which may lead to the identification of new therapeutic targets and the development of more potent and selective HDACIs.
Another direction is to optimize the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to improve its efficacy and reduce potential side effects. This may involve the development of new formulations or the identification of new delivery methods.
Finally, this compound may be combined with other chemotherapeutic agents or targeted therapies to enhance its therapeutic efficacy and overcome potential resistance mechanisms. Combination therapies may also allow for the reduction of drug dosage and the minimization of side effects.
Applications De Recherche Scientifique
1-{2-[(3-methylbutyl)sulfonyl]benzoyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to other chemotherapeutic agents.
In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a critical role in the survival and function of neurons.
In inflammatory condition research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). This compound has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, which play a critical role in the pathogenesis of various inflammatory conditions.
Propriétés
IUPAC Name |
[2-(3-methylbutylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-18(2)12-17-28(26,27)21-11-7-6-10-20(21)22(25)24-15-13-23(14-16-24)19-8-4-3-5-9-19/h3-11,18H,12-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXXEURUHOJHHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.